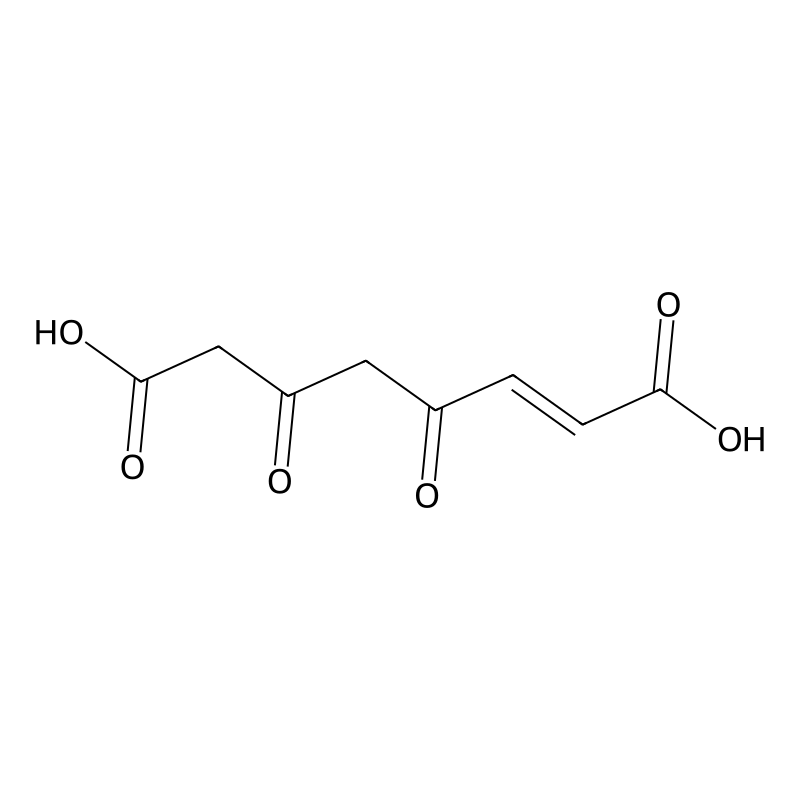

4-Fumarylacetoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Marker:

4-FAA serves as a biomarker for fumarylacetoacetoacetic acid (FA) deficiency, a rare autosomal recessive metabolic disorder. The enzyme fumarylacetoacetoacetate hydrolyase (FAH) is responsible for converting 4-FAA to acetoacetate and fumarate. In FA deficiency, a defective FAH enzyme leads to the accumulation of 4-FAA in the body fluids, which can be detected through urine and blood tests . This detection helps diagnose the condition and monitor its treatment.

Enzyme Activity Studies:

Research also utilizes 4-FAA to study the activity and function of FAH. By measuring the conversion rate of 4-FAA to its products in cell cultures or tissue samples, scientists can assess FAH enzyme activity. This helps understand the underlying mechanisms of FA deficiency and evaluate the potential effectiveness of new therapeutic strategies aimed at restoring or enhancing FAH activity .

4-Fumarylacetoacetic acid, also known as fumarylacetoacetate, is an organic compound classified as an oxo dicarboxylic acid and a beta-diketone. Its chemical formula is C₈H₈O₆, with a molecular weight of approximately 200.1455 g/mol. This compound plays a significant role in the metabolism of tyrosine, an essential amino acid in humans. It is formed through the enzymatic conversion of maleylacetoacetate by the enzyme maleylacetoacetate isomerase, which is crucial in the catabolic pathway of tyrosine and phenylalanine .

This reaction is pivotal for the degradation of tyrosine and phenylalanine, and any disruption in this process can lead to metabolic disorders such as hereditary tyrosinemia type I .

4-Fumarylacetoacetic acid exhibits significant biological activity, particularly in the context of human metabolism. It acts as an intermediate in the catabolism of tyrosine, where it is processed to yield fumarate and acetoacetate. The accumulation of this compound due to enzyme deficiencies can result in cellular toxicity, affecting liver function and leading to conditions like hereditary tyrosinemia type I . Furthermore, studies have indicated that it may influence cellular signaling pathways and gene expression due to its metabolic roles.

The synthesis of 4-fumarylacetoacetic acid can be achieved through several methods:

- Enzymatic Conversion: The primary method involves the enzymatic conversion of maleylacetoacetate by maleylacetoacetate isomerase.

- Chemical Synthesis: Laboratory synthesis may involve various organic reactions tailored to form the desired compound from simpler precursors.

These methods are crucial for producing 4-fumarylacetoacetic acid for research and potential therapeutic applications .

4-Fumarylacetoacetic acid has several applications in biochemical research and clinical diagnostics:

- Metabolic Studies: It serves as a key intermediate in studies related to amino acid metabolism.

- Disease Diagnosis: The measurement of this compound's levels can aid in diagnosing metabolic disorders such as tyrosinemia.

- Enzyme Research: Understanding its interactions with enzymes like fumarylacetoacetate hydrolase provides insights into enzyme mechanisms and potential drug targets .

Interaction studies have highlighted the significance of 4-fumarylacetoacetic acid with various enzymes:

- Fumarylacetoacetate Hydrolase: This enzyme catalyzes the hydrolysis of 4-fumarylacetoacetic acid, playing a crucial role in tyrosine catabolism.

- Inhibitor Studies: Research has identified inhibitors that affect the activity of fumarylacetoacetate hydrolase, which could lead to therapeutic strategies for managing metabolic disorders related to tyrosine metabolism .

Several compounds share structural and functional similarities with 4-fumarylacetoacetic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Maleylacetoacetic Acid | C₈H₈O₅ | Precursor to 4-fumarylacetoacetic acid; involved in similar metabolic pathways. |

| Fumaric Acid | C₄H₄O₄ | Simple dicarboxylic acid; structurally related but not directly involved in amino acid metabolism. |

| Acetoacetic Acid | C₄H₆O₃ | Another keto acid; plays a role in ketone body metabolism but differs significantly from 4-fumarylacetoacetic acid. |

| Homogentisic Acid | C₈H₈O₄ | Precursor in phenylalanine metabolism; linked to metabolic disorders but distinct from 4-fumarylacetoacetic acid. |

4-Fumarylacetoacetic acid is unique due to its specific role as an intermediate in the degradation pathway of tyrosine, distinguishing it from other similar compounds that may not participate directly in this metabolic process .